molecular formula C17H19FN4O B2662561 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 2178771-08-7

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No. B2662561
CAS RN: 2178771-08-7
M. Wt: 314.364
InChI Key: RCXDMUYLXJDRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Stereoselective Synthesis and Biological Activity

A study by Chen et al. (2010) outlines the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing the importance of stereochemistry in the activity of such compounds. The synthesis involves stereospecific hydroboration and oxidation-reduction steps, highlighting the compound's potential in cancer research due to its PI3 kinase inhibitory activity (Chen et al., 2010).

Antimicrobial Properties

Nagamani et al. (2018) explored the synthesis and antimicrobial activity of compounds structurally similar to the one , demonstrating their potential in combating microbial infections. The study emphasized the role of the 1,2,4-triazole moiety and the fluorophenyl group in contributing to antimicrobial efficacy (Nagamani et al., 2018).

Radiopharmaceutical Applications

Research by Rzeszotarski et al. (1984) on radioiodinated derivatives of structurally related azabicyclo compounds for potential use in radiopharmaceuticals illustrates the compound's relevance in medical imaging, particularly in mapping muscarinic receptors (Rzeszotarski et al., 1984).

Muscarinic Activities

Wadsworth et al. (1992) synthesized and evaluated the muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives, indicating the potential of these structures in developing therapeutics targeting the muscarinic receptors, which are crucial for various neurological functions (Wadsworth et al., 1992).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXDMUYLXJDRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one

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